7-Iodo-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of an iodine atom at the 7th position of the triazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave irradiation. This method is catalyst-free and eco-friendly, involving the reaction of enaminonitriles with benzohydrazides under microwave conditions . This approach offers high yields and good functional group tolerance, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other groups using reagents like butylmagnesium lithium (Bu3MgLi) or tris(trimethylsilyl)methyl cadmium lithium ((TMP)3CdLi).
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions to form various nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2
Catalysts: CuOx-ZnO/Al2O3-TiO2, Bu3MgLi, (TMP)3CdLi
Microwave Irradiation: Used for eco-friendly synthesis
Major Products Formed:
Substituted Triazolopyridines: Formed through substitution reactions
Nitrogen-Containing Heterocycles: Formed through cycloaddition reactions
Scientific Research Applications
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of Janus kinases by binding to the active site of the enzyme, thereby preventing its activity . The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
- [1,2,3]Triazolo[1,5-a]pyrazine
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
Comparison: 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other triazolopyridines. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7-iodotriazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNHQAJIMYJAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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